molecular formula C12H16N4O B1362163 2-(morpholin-4-ylmethyl)-1H-1,3-benzodiazol-6-amine CAS No. 313518-70-6

2-(morpholin-4-ylmethyl)-1H-1,3-benzodiazol-6-amine

Cat. No. B1362163
CAS RN: 313518-70-6
M. Wt: 232.28 g/mol
InChI Key: CJQKKKWRKVVXNO-UHFFFAOYSA-N
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Description

Morpholine is a versatile and readily accessible synthetic building block. It is easily introduced as an amine reagent or can be built according to a variety of available synthetic methodologies . Benzodiazole derivatives are of considerable interest for their diverse pharmaceutical uses and play an important role in the synthesis of fused heterocyclic systems .


Synthesis Analysis

The synthesis of similar compounds often involves Mannich reactions, which are three-component condensation reactions involving an active hydrogen compound, formaldehyde, and a secondary or tertiary amine . For example, a novel Mannich base from Maleimide, Furfuraldehyde, and Morpholine was synthesized .


Molecular Structure Analysis

The molecular structure of similar compounds often involves a methylene group bridging the molecules of 2-mercapto benzothiazole and morpholine . The crystal structure gives a picture of a methylene group bridging the molecules of 2-mercapto benzothiazole and morpholine .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve oxidative polycondensation reactions using air O2 and NaOCl oxidants in an alkaline medium .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds often involve various factors. For example, the compound 2-(Morpholin-4-ylmethyl)phenol has a molecular weight of 193.24 g/mol and a topological polar surface area of 32.7 Ų .

Scientific Research Applications

Crystal Structure and Spectral Analysis

Research on derivatives of the compound, such as 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione, demonstrates its structural significance in crystallography. This derivative crystallizes in the monoclinic space group and exhibits interesting conformational and hydrogen bonding interactions, crucial for understanding molecular structures (Franklin et al., 2011).

Synthesis and Chemical Reactivity

Studies have shown the synthesis of 6-aminobenzo[h]quinazolinones via Buchwald–Hartwig amination from 6-bromobenzo[h]quinazolinones, involving the compound's derivatives. This synthetic route is essential for the preparation of potentially biologically active compounds (Nowak et al., 2014).

Biological Screening and Anticancer Activities

The derivatives of this compound, such as 4-(3-amino-4-morpholino-1H-indazole-1-carbonyl)benzonitrile, have shown inhibition on the proliferation of cancer cell lines. This suggests potential therapeutic applications in oncology (Lu et al., 2017).

Mechanism of Action

The mechanism of action of similar compounds often involves interactions with various biological targets. For example, Quizartinib (AC220), a compound with a similar structure, is a potent, selective, and efficacious FMS-Like Tyrosine Kinase -3 (FLT3) inhibitor .

Safety and Hazards

The safety and hazards of similar compounds often depend on various factors. For example, the compound 1-(Morpholin-4-ylmethyl)-2-naphthol is considered safe under normal handling conditions .

Future Directions

The future directions in the study of similar compounds often involve further exploration of their biological activities and potential applications in various fields, such as medicine and agriculture .

properties

IUPAC Name

2-(morpholin-4-ylmethyl)-3H-benzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c13-9-1-2-10-11(7-9)15-12(14-10)8-16-3-5-17-6-4-16/h1-2,7H,3-6,8,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJQKKKWRKVVXNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=NC3=C(N2)C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401241885
Record name 2-(4-Morpholinylmethyl)-1H-benzimidazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401241885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(morpholin-4-ylmethyl)-1H-1,3-benzodiazol-6-amine

CAS RN

313518-70-6
Record name 2-(4-Morpholinylmethyl)-1H-benzimidazol-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=313518-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Morpholinylmethyl)-1H-benzimidazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401241885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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